3-Mercaptoheptyl acetate

Description

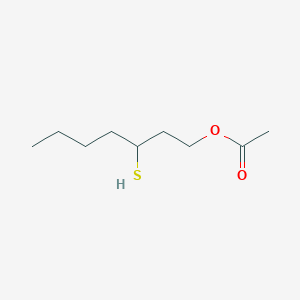

Structure

2D Structure

3D Structure

Properties

CAS No. |

548774-80-7 |

|---|---|

Molecular Formula |

C9H18O2S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

3-sulfanylheptyl acetate |

InChI |

InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3 |

InChI Key |

JWESHEXXXWDVAQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CCOC(=O)C)S |

Canonical SMILES |

CCCCC(CCOC(=O)C)S |

density |

0.980-0.984 |

Other CAS No. |

548774-80-7 |

physical_description |

Colourless liquid; Sulfury, fruity aroma |

Purity |

95% min. |

solubility |

Soluble in water and in fats Soluble (in ethanol) |

Synonyms |

3-Mercapto-1-heptyl acetate |

Origin of Product |

United States |

Synthetic Chemistry and Stereoselective Preparation of 3 Mercaptoheptyl Acetate

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic approaches leverage the high selectivity of enzymes for key transformations within a multi-step chemical synthesis, offering a powerful strategy for producing enantiomerically enriched compounds. nih.gov

Sharpless Asymmetric Epoxidation as a Key Step in (S)-3-mercapto-1-heptyl acetate (B1210297) preparation

A key strategy for the synthesis of (S)-3-mercapto-1-heptyl acetate involves the Sharpless asymmetric epoxidation of an allylic alcohol. researchgate.netresearchgate.net This renowned reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide to introduce an epoxide functional group with a high degree of stereocontrol. researchgate.netorgsyn.org

The synthesis commences with (E)-2-heptenol, which undergoes Sharpless asymmetric epoxidation to yield (2R,3R)-2,3-epoxy-1-heptanol. researchgate.netresearchgate.net This reaction sets the crucial stereochemistry early in the synthetic sequence. The use of the appropriate chiral tartrate ligand dictates the facial selectivity of the epoxidation, leading to the desired enantiomer of the epoxy alcohol. researchgate.net The catalytic cycle of this reaction is well-understood, ensuring the formation of the epoxide with high enantiomeric excess (ee). researchgate.net

Thiolation and Acetylation Reactions in Synthetic Routes

Following the epoxidation, the resulting (2R,3R)-2,3-epoxy-1-heptanol is converted to a thiirane (B1199164). This is achieved by treatment with thiourea (B124793) in the presence of a titanium catalyst, such as Ti(OPri)4, which facilitates the formation of (2S,3S)-2,3-epithio-1-heptanol. researchgate.netresearchgate.net This step proceeds with an inversion of configuration at the stereocenters.

The subsequent reduction of the thiirane ring is then carried out to produce the corresponding thiol. Finally, acetylation of the primary alcohol group affords the target molecule, (S)-3-mercapto-1-heptyl acetate. researchgate.netresearchgate.net This final step typically involves reacting the thiol with an acetylating agent to introduce the acetate functional group.

Enantioselective Synthesis Strategies for Chiral Purity

Achieving high chiral purity is paramount in the synthesis of 3-mercaptoheptyl acetate due to the differing sensory characteristics of its enantiomers. acs.orgresearchgate.net Enantioselective synthesis strategies are designed to produce a single enantiomer in high excess.

The Sharpless asymmetric epoxidation is a cornerstone of these strategies, consistently delivering the epoxy alcohol intermediate with high enantiomeric purity. researchgate.netresearchgate.net The enantiomeric excess of the final product, (S)-3-mercapto-1-heptyl acetate, has been reported to be as high as 91% ee using this method. researchgate.netresearchgate.net The choice of chiral ligand in the epoxidation step is critical for determining the absolute configuration of the final product. researchgate.net

Further purification techniques, such as chiral chromatography, can be employed to enhance the enantiomeric purity of the final product if required. acs.org The development of analytical methods, including gas chromatography on chiral stationary phases, is essential for accurately determining the enantiomeric excess of the synthesized compounds. acs.org

Optimization of Synthetic Yields and Stereoselectivity for Research Applications

The key steps and their reported yields are summarized below:

| Step | Reactant | Reagents | Product | Yield |

| Epoxidation | (E)-2-heptenol | Sharpless Reagents | (2R,3R)-2,3-epoxy-1-heptanol | - |

| Thiolation | (2R,3R)-2,3-epoxy-1-heptanol | Thiourea, Ti(OPri)4 | (2S,3S)-2,3-epithio-1-heptanol | ~81% |

| Reduction & Acetylation | (2S,3S)-2,3-epithio-1-heptanol | - | (S)-3-mercapto-1-heptyl acetate | ~53% |

Data compiled from a representative synthesis. researchgate.net

Natural Occurrence and Biosynthetic Precursors Investigations of Mercaptoalkyl Acetates

Identification of 3-Mercaptoheptyl Acetate (B1210297) in Botanical Matrices

Scientific inquiry has identified 3-mercaptoheptyl acetate as a naturally occurring compound in specific botanical sources. Notably, it has been found in Ruta chalepensis, commonly known as fringed rue. scribd.comfirmenich.com Its presence has also been noted in clary sage. firmenich.com This compound contributes to the complex aroma profiles of these plants. In the broader context of flavor chemistry, this compound is recognized for its fruity, sulfury, and tropical notes, with specific descriptors including grapefruit and other exotic fruit nuances. scribd.comfirmenich.com

Exploration of Precursor Compounds for Mercaptoalkyl Acetates in Biological Systems

The biosynthesis of volatile thiols, including mercaptoalkyl acetates, involves a series of non-volatile precursor compounds. While direct biosynthetic studies on this compound are limited, extensive research on the closely related and well-studied compound, 3-mercaptohexyl acetate (3MHA), provides a robust model for understanding the formation of these important aroma compounds. researchgate.netinfowine.com These investigations have revealed a pathway involving S-conjugates of amino acids, which serve as odorless reservoirs that release the volatile thiol upon enzymatic action. researchgate.netunimi.it

Cysteine S-conjugates are well-established precursors to volatile thiols. unimi.itresearchgate.net In the case of 3-mercaptohexan-1-ol (3MH), the direct precursor to 3MHA, the corresponding cysteine conjugate is S-3-(hexan-1-ol)-L-cysteine (Cys-3-MH). researchgate.netasm.org This non-volatile compound is present in natural matrices like grape juice and is transformed into the flavor-active thiol during processes such as fermentation. researchgate.netasm.orguq.edu.au Studies have shown that yeast can cleave the carbon-sulfur bond of Cys-3-MH to release 3MH. asm.orguq.edu.au The conversion rates, however, can be relatively low and variable. researchgate.netunimi.it It is widely accepted that Cys-3-MH is a key intermediate in the release of 3MH from more complex precursors. infowine.com

Further upstream in the biosynthetic pathway, glutathione (B108866) S-conjugates have been identified as the primary precursors. infowine.comunimi.it For 3MH, this precursor is S-3-(hexan-1-ol)-glutathione (Glut-3-MH). researchgate.netacs.org This conjugate is formed in plants and is subsequently catabolized to the cysteine conjugate. unimi.it Fermentation studies have demonstrated that Glut-3-MH can be converted to 3MH, with the cysteine conjugate (Cys-3-MH) being formed as an intermediate in the process. acs.org The conversion of Glut-3-MH to 3MH is generally less efficient than the conversion from Cys-3-MH. researchgate.net The presence of glutathione conjugates has been confirmed in various natural products, including grapes. unimi.itcabidigitallibrary.org

The metabolic pathway from glutathione S-conjugates to cysteine S-conjugates involves an intermediate step, the formation of a cysteinylglycine (B43971) conjugate. unimi.itacs.org In the biosynthesis of 3MH, S-3-(hexan-1-ol)-L-cysteinylglycine (Cysgly-3-MH) has been identified as this intermediate. infowine.comacs.org This dipeptide conjugate is formed by the enzymatic removal of the glutamyl residue from the glutathione conjugate. Subsequently, the glycine (B1666218) residue is cleaved to yield the cysteine conjugate. unimi.it The identification of Cysgly-3-MH has provided a more complete picture of the sequential breakdown of glutathione conjugates to release volatile thiols. infowine.com

Enzymatic Liberation from Odorless Precursors in Natural Systems

The release of volatile thiols from their non-volatile S-conjugate precursors is an enzymatic process. researchgate.net The key enzymes involved are carbon-sulfur lyases (C-S lyases), specifically cysteine-S-conjugate β-lyases (EC 4.4.1.13). mdpi.comexpasy.org These enzymes catalyze the cleavage of the C-S bond in the cysteine conjugate, releasing the free thiol, pyruvate, and ammonia. expasy.org In the context of wine, yeast, particularly Saccharomyces cerevisiae, possesses β-lyase activity that is responsible for releasing 3MH from Cys-3-MH during fermentation. researchgate.netresearchgate.net The efficiency of this release can be influenced by the yeast strain and fermentation conditions. researchgate.net Research has also shown that enzymes endogenous to plants, such as those in hops, have the capacity to release thiols, though often with lower efficiency than microbial enzymes. researchgate.netresearchgate.net

Biochemical Pathways and Microbial Biotransformations of Mercaptoalkyl Acetates

Yeast-Mediated Formation of Mercaptoalkyl Acetates (e.g., 3-Mercaptohexyl Acetate (B1210297) as a Model)

The characteristic fruity and tropical aromas of many fermented beverages, such as wine and beer, are significantly influenced by the presence of volatile thiols, including 3-mercaptohexyl acetate (3MHA). researchgate.netmdpi.com This potent aroma compound is not typically found in the raw materials but is synthesized by yeast during fermentation through a series of biotransformation reactions. researchgate.netmdpi.comnih.gov

Acetylation of Corresponding Mercaptoalkanols (e.g., 3-Mercaptohexan-1-ol to 3-Mercaptohexyl Acetate)

The immediate precursor to 3-mercaptohexyl acetate (3MHA) is 3-mercaptohexan-1-ol (3MH). researchgate.netnih.gov During fermentation, yeast cells convert 3MH into its acetylated form, 3MHA, through an esterification reaction. researchgate.netnih.govresearchgate.net This transformation is a critical step in the development of the final aroma profile of the beverage, as 3MHA often possesses a lower odor threshold and a different aroma character—typically described as passion fruit-like—compared to 3MH, which is more reminiscent of grapefruit. mdpi.comresearchmap.jp The conversion of 3MH to 3MHA is an intracellular process catalyzed by yeast enzymes. researchgate.netresearchmap.jp

The formation of 3MH itself originates from non-volatile precursors present in the raw materials, such as S-3-(hexan-1-ol)-L-cysteine (Cys-3MH) and S-3-(hexan-1-ol)-glutathione (GSH-3MH). researchgate.net Yeast enzymes, specifically carbon-sulfur lyases, cleave these precursors to release the free thiol, 3MH, which then becomes available for acetylation. researchgate.netnih.gov

Role of Alcohol Acetyltransferases (e.g., encoded by the ATF1 gene) in Esterification

The primary enzymes responsible for the acetylation of alcohols, including 3MH, in Saccharomyces cerevisiae are alcohol acetyltransferases (AATases). researchgate.netnih.govnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to an alcohol, forming an acetate ester. plos.orgresearchgate.net

The most significant of these enzymes in the context of 3MHA formation is encoded by the ATF1 gene. researchgate.netnih.gov Studies have demonstrated that overexpression of the ATF1 gene leads to a significant increase in the production of 3MHA. researchgate.net Conversely, deletion of the ATF1 gene results in a marked reduction, although not complete elimination, of 3MHA formation, indicating that other AATases, such as the one encoded by the ATF2 gene, may also contribute to this reaction, albeit to a lesser extent. researchgate.netnih.gov The localization of these enzymes, particularly Atf1p, to the endoplasmic reticulum and lipid droplets is crucial for their function. plos.org

The activity of alcohol acetyltransferases is a key determinant of the final concentration of a wide array of volatile esters in fermented beverages, not just 3MHA. nih.gov

Influence of Specific Yeast Strains on Bioconversion Efficiency and Acetylation Capacity

The efficiency of both the release of 3MH from its precursors and its subsequent acetylation to 3MHA is highly dependent on the specific strain of Saccharomyces cerevisiae used for fermentation. bio-conferences.orgoeno-one.eu Different yeast strains exhibit significant variations in their ability to produce volatile thiols. nih.govoeno-one.eu This variability can be attributed to differences in the activity of enzymes involved in the pathway, including β-lyases and alcohol acetyltransferases. oeno-one.eumdpi.com

For instance, some yeast strains are known to have a higher capacity to convert 3MH into 3MHA, which can be a desirable trait for enhancing specific aroma profiles in beverages. researchmap.jp The selection of yeast strains based on their genetic makeup and enzymatic capabilities is, therefore, a critical tool for modulating the final concentration of mercaptoalkyl acetates and other flavor compounds. oeno-one.eumdpi.com Research has shown that the ability of different yeast strains to release 3MH can vary as much as 20-fold. oeno-one.eu

The table below illustrates the impact of different yeast strains on the production of 3-mercaptohexyl acetate (3MHA), highlighting the diverse acetylation capacities among strains.

| Yeast Strain | Relative 3MHA Production | Key Characteristics | Reference |

| Commercial Wine Yeast (e.g., VL3) | Varies | Homozygous or heterozygous for IRC7 alleles. | oup.com |

| ATF1 Overexpressing Strain | Significantly Increased | Genetically modified to have higher alcohol acetyltransferase activity. | researchgate.net |

| atf1Δ Laboratory Strain | Reduced | Lacks the primary gene for 3MHA formation. | researchgate.net |

| Torulaspora delbrueckii | Very Low | Exhibits lower acetylation activity compared to S. cerevisiae. | frontiersin.org |

| Oenological S. cerevisiae Strain ISE77 | High | Screened for the IRC7 gene and β-lyase activity. | researchgate.net |

Genetic Determinants of Thiol Release and Acetylation in Yeast (IRC7, OPT1, CIS2, STR3)

The release of volatile thiols from their non-volatile precursors is a genetically controlled process involving several key genes in yeast. The IRC7 gene, which encodes a β-lyase, has been identified as a crucial determinant for the release of 4-mercapto-4-methylpentan-2-one (4MMP) and also plays a significant role in the liberation of 3MH from its cysteinylated precursor. mdpi.comoup.com The presence of a full-length, functional IRC7 gene is associated with higher β-lyase activity and, consequently, more efficient thiol release. oup.commdpi.com

Other genes are also implicated in this pathway. STR3 and CYS3 are two other genes in S. cerevisiae that encode for enzymes with β-lyase activity. mdpi.com The transport of thiol precursors into the yeast cell is another critical step. The OPT1 gene, which codes for a glutathione (B108866) transporter, has been suggested to be involved in the uptake of the glutathionylated precursor of 3MH. oup.com

The table below summarizes the key genes involved in thiol release and their functions.

| Gene | Encoded Protein/Function | Role in Thiol Pathway | Reference |

| IRC7 | β-lyase | Cleaves cysteinylated precursors to release volatile thiols like 4MMP and 3MH. | mdpi.comoup.com |

| OPT1 | Glutathione transporter | Potentially involved in the uptake of glutathionylated thiol precursors. | oup.com |

| STR3 | Cystathionine β-lyase | Possesses β-lyase activity that can contribute to thiol release. | mdpi.com |

| CYS3 | Cystathionine γ-lyase | Another enzyme with potential β-lyase activity. | mdpi.com |

Biocatalytic Approaches for Analogous Sulfur-Containing Flavor Compounds

The enzymatic generation of sulfur-containing flavor compounds is a significant area of research in flavor chemistry. d-nb.info Enzymes, acting as biocatalysts, offer a highly specific and efficient means of producing these potent aroma molecules. d-nb.info Hydrolases, such as lipases and esterases, have been successfully employed for both the synthesis and hydrolysis of thioesters. d-nb.info

For instance, lipase-catalyzed synthesis has been described as a useful approach for producing sulfur-containing flavor compounds. d-nb.info Similarly, the enzymatic hydrolysis of thioesters can be used to generate specific thiols. d-nb.info Another important class of enzymes in this context is the cysteine-S-conjugate β-lyases (EC 4.4.1.13). d-nb.info These enzymes are capable of cleaving the carbon-sulfur bond in S-cysteine conjugates, which are non-volatile precursors to many volatile thiols found in fruits and other biological systems. d-nb.info The use of these enzymes, either isolated or within whole-cell systems, represents a promising biocatalytic approach for the controlled production of desired sulfur-containing aromas. d-nb.info

Metabolic Flux Analysis in Thiol Formation Pathways

Advanced Analytical Methodologies for Characterization and Quantification of Mercaptoalkyl Acetates

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like 3-mercaptohexyl acetate (B1210297). researchgate.netebi.ac.uk This technique separates volatile compounds in a gas phase before detecting and identifying them based on their mass-to-charge ratio. For trace analysis of 3-MHA, various sample preparation and enrichment methods are employed to concentrate the analyte and enhance detection sensitivity. nih.govnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) Sampling Procedures

Headspace solid-phase microextraction (HS-SPME) is a widely adopted solvent-free sampling method for the analysis of volatile thiols, including 3-mercaptohexyl acetate, in liquid and solid samples. ebi.ac.uknih.gov The technique involves exposing a coated fused-silica fiber to the headspace (vapor phase) above the sample. mdpi.com Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber coating. This approach offers significant advantages by simplifying sample preparation, reducing the use of hazardous organic solvents, and being easily automated for routine analysis. researchgate.netebi.ac.uk

Research has focused on optimizing HS-SPME conditions to maximize the extraction efficiency for 3-MHA. For instance, a method developed for wine analysis utilized a poly(dimethylsiloxane)-divinylbenzene (PDMS-DVB) fiber. nih.gov Optimized conditions often involve adjusting the sample's pH and controlling the extraction time and temperature to achieve the best sensitivity. researchgate.net One study established optimal HS-SPME conditions by performing the extraction on a wine sample adjusted to pH 7 at 40°C for 40 minutes. researchgate.net These optimized procedures yield low detection limits, often approaching the compound's sensory threshold. nih.govnih.gov

Table 1: Example of Optimized HS-SPME Conditions for Thiol Analysis in Wine

| Parameter | Optimized Value | Source |

|---|---|---|

| Fiber Type | PDMS/DVB | nih.gov |

| Sample pH | 7 | researchgate.net |

| Extraction Temp. | 40 °C | researchgate.net |

| Extraction Time | 40 min | researchgate.net |

Solid-Phase Extraction (SPE) Enrichment Methods

Solid-Phase Extraction (SPE) is another critical sample preparation technique used to isolate and concentrate 3-mercaptohexyl acetate from complex matrices prior to GC-MS analysis. ebi.ac.uknih.gov SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com The analyte of interest is retained on the sorbent while other matrix components are washed away. The analyte is then eluted using a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample. mdpi.com

SPE has been successfully applied to quantify 3-MHA and has been compared with HS-SPME, with both methods yielding similar results in the analysis of dozens of wine samples. researchgate.netnih.gov In some protocols, derivatization agents are added directly to the SPE cartridge to simultaneously extract, concentrate, and derivatize the thiols. mdpi.comacs.org For instance, a method for isolating polyfunctional mercaptans uses an SPE procedure that includes in-sorbent alkylation with pentafluorobenzyl bromide. encyclopedia.pub This enrichment is crucial for reaching the low detection limits required for aroma analysis. ebi.ac.uknih.gov

On-Fiber Derivatization Strategies for Enhanced Detection

To enhance the sensitivity and selectivity of GC-MS analysis for highly reactive and low-concentration thiols like 3-mercaptohexyl acetate, on-fiber derivatization (OFD) has been developed. nih.govmdpi.com This automated strategy combines extraction, concentration, and derivatization into a single step. The SPME fiber is first exposed to the vapors of a derivatizing agent before being exposed to the sample's headspace. nih.gov

A prominent derivatizing agent used for this purpose is pentafluorobenzyl bromide (PFBBr). mdpi.comacs.org The PFBBr reacts with the thiol group of 3-MHA on the fiber, converting it into a more stable and less volatile derivative. nih.gov This derivatization is critical because the resulting PFB-derivative is highly electrophilic, making it exceptionally sensitive to specific detection methods. unimi.it An automated method using a Combi-Pal autosampler has been developed where a PDMS-DVB fiber is exposed to PFBBr vapors before extracting the thiols from the sample. nih.gov This approach significantly improves analytical performance, allowing for quantification at sub-ng/L levels. nih.gov

Negative Chemical Ionization Mass Spectrometry (NCI-MS) for High Sensitivity

Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a highly sensitive detection technique that is particularly effective for compounds containing electrophilic atoms, such as the fluorine atoms in PFB-derivatives. encyclopedia.pubunimi.it When the PFB-derivatized 3-mercaptohexyl acetate is introduced into the mass spectrometer, the NCI source generates negative ions, leading to a selective and highly sensitive response. nih.govmdpi.com

The combination of on-fiber derivatization with PFBBr and subsequent analysis by GC-NCI-MS provides exceptionally low detection limits for 3-MHA, often below 0.1 ng/L. nih.gov This level of sensitivity is often necessary as the sensory perception thresholds for many potent thiols are in the low ng/L range. unimi.ituminho.pt While GC-MS with standard electron ionization (EI) can be used, it results in a severe loss of sensitivity for these PFB-thiol derivatives, making NCI-MS the preferred method for ultratrace quantification. mdpi.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

As an alternative to GC-based methods, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the routine analysis of wine thiols, including 3-mercaptohexyl acetate. nih.govnih.gov This approach separates compounds in a liquid phase before detection by tandem mass spectrometry, which offers high selectivity and sensitivity. LC-MS/MS methods often involve derivatizing the thiol with a reagent that makes it suitable for LC separation and MS detection. acs.orgresearchgate.net One such method uses 4,4'-dithiodipyridine (DTDP) as a derivatizing agent, which reacts quickly with thiols at wine pH to form stable derivatives that can be enriched by SPE before analysis. acs.orgnih.gov

Stable Isotope Dilution Analysis (SIDA) for Accurate Quantification

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification in mass spectrometry. nih.govnih.gov The principle of SIDA involves adding a known quantity of a stable, isotopically labeled version of the target analyte (e.g., a deuterated form of 3-MHA) to the sample as an internal standard at the very beginning of the analytical procedure. nih.govresearchgate.net This labeled standard behaves identically to the native analyte throughout extraction, derivatization, and chromatographic separation, but is distinguished by the mass spectrometer due to its different mass. nih.gov By measuring the ratio of the native analyte to the labeled standard, SIDA effectively corrects for any sample loss or matrix effects that may occur during sample preparation and analysis, leading to highly accurate and precise results. researchgate.net

An innovative SIDA-LC-MS/MS method has been developed for the quantification of both the free and disulfide forms of 3-MHA. nih.govresearchgate.net This method demonstrated excellent performance characteristics, as detailed in the table below.

Table 2: Performance Characteristics of SIDA-LC-MS/MS Method for 3-MHA Analysis

| Performance Metric | Result | Source |

|---|---|---|

| Accuracy | 95% to 110% | nih.govresearchgate.net |

| Repeatability (RSD) | < 15% | nih.govresearchgate.net |

| Intermediate Reproducibility (RSD) | < 15% | nih.govresearchgate.net |

| Limit of Detection (LOD) | < 0.5 ng/L | nih.govresearchgate.net |

This high level of accuracy and very low detection limit, which is below the compound's perception threshold, make SIDA-LC-MS/MS an invaluable tool for understanding the chemistry of 3-mercaptohexyl acetate in complex systems. nih.gov

Nano-Liquid Chromatography Tandem Mass Spectrometry for Low Detection Limits

Nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) is a highly sensitive method for detecting trace amounts of mercaptoalkyl acetates. By operating at nanoliter-per-minute flow rates, nano-LC enhances ionization efficiency and minimizes matrix suppression, which is crucial for complex samples like wine. This allows for the detection of compounds at levels far below their sensory thresholds.

A study on the related compound 3-mercaptohexyl acetate (3MHA) showcased the power of this technique. Researchers developed a method using nano-LC-MS/MS that could quantify both the free and disulfide forms of the thiol. This method demonstrated excellent performance, with detection limits below 0.5 nanograms per liter (ng/L), which is lower than the aroma perception threshold of the compound. researchgate.netnih.gov The accuracy of this method ranged from 95% to 110% in various wine matrices, with high reproducibility. nih.gov

Gas Chromatography-Olfactometry (GC-O) for Aroma Activity Correlation

Gas chromatography-olfactometry (GC-O) is a pivotal technique for directly linking a chemical compound to its perceived aroma. In a GC-O system, the effluent from the gas chromatograph is split, with one part going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained analyst can identify and describe the odor.

Sulfur Chemiluminescence Detection (SCD) for Sulfur Compound Specificity

For targeted analysis of sulfur compounds, the sulfur chemiluminescence detector (SCD) offers exceptional specificity and sensitivity. nih.gov The SCD works by combusting sulfur-containing compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light. The amount of light is directly proportional to the amount of sulfur, providing an equimolar response that simplifies quantification.

This detector is highly effective when paired with a gas chromatograph (GC-SCD), as it selectively visualizes sulfur compounds in a complex chromatogram, reducing interference from non-sulfur-containing molecules. chromatographyonline.com GC-SCD has been successfully used to analyze volatile sulfur compounds, including mercaptoalkyl acetates, in beverages like beer and juice. acs.orgchromatographyonline.com One of the first applications of coupling GC-O with SCD was in the analysis of grapefruit juice, which confirmed that not all sulfur compounds detected by SCD were necessarily odor-active. acs.org

Chiral Chromatography for Enantiomeric Distribution Analysis of Mercaptoalkyl Acetates

3-Mercaptoheptyl acetate is a chiral molecule, existing in two non-superimposable mirror-image forms called enantiomers. These enantiomers can have distinct aroma characteristics and perception thresholds. Chiral chromatography, typically using a gas chromatograph with a specialized chiral stationary phase, is the primary method for separating and quantifying these individual forms. eijppr.comchromatographyonline.com

Research on the related and well-studied compound 3-mercaptohexyl acetate (3MHA) highlights the importance of this analysis. The two enantiomers of 3MHA have different aroma profiles; the (R)-form is described as reminiscent of passion fruit, while the (S)-form has a more herbaceous, boxwood-like scent. nih.govresearchgate.net Their perception thresholds also differ, with the (S)-enantiomer being more potent. nih.govresearchgate.net The ratio of these enantiomers can vary depending on the source, such as in different types of wine, which significantly impacts the final aroma profile. nih.govresearchgate.net Analysis of the enantiomeric distribution is therefore essential for a complete understanding of the compound's sensory impact.

Investigation of Free and Disulfide Forms in Complex Matrices

In matrices like wine and other beverages, mercaptoalkyl acetates can be present in a volatile "free" form, which contributes directly to the aroma, and in a non-volatile "disulfide" form. researchgate.netnih.gov These disulfides can act as a reservoir, releasing the aromatic free thiols over time through redox reactions. researchgate.netnih.gov

To understand the total aroma potential, it is necessary to analyze both forms. Analytical methods have been developed that first quantify the free thiols. Then, a reduction step, often using a chemical reducing agent, is employed to break the disulfide bonds. The newly liberated free thiols are then quantified. researchgate.netnih.gov This two-step process allows researchers to determine the concentration of both the immediately available aromatic form and the bound precursor form, providing a more complete picture of the compound's role in the matrix. researchgate.netnih.gov

Molecular Interactions and Olfactory Receptor Binding Studies of Mercaptoalkyl Acetates

Receptor Binding Site Interactions

The binding of a thiol-containing odorant such as 3-mercaptoheptyl acetate (B1210297) to an olfactory receptor is a highly specific event, dictated by the three-dimensional structure of the receptor's binding pocket. While direct studies on 3-mercaptoheptyl acetate are limited, research on analogous compounds provides significant insight into the nature of these interactions.

Olfactory receptors can be broadly or narrowly tuned. nih.gov Broadly tuned receptors like OR1A1 and OR2W1 are known to respond to a variety of odorants, including the related compound 3-mercaptohexyl acetate. oup.comresearchgate.net In these receptors, the binding pocket is larger and can accommodate ligands with diverse structures. researchgate.net For instance, molecular docking of 3-mercaptohexyl acetate into OR2W1 suggests that the ligand binds by forming a hydrogen bond with the Tyr2596.51 residue, which is located near the extracellular side of the receptor. researchgate.net

Conversely, narrowly tuned receptors exhibit high specificity for a limited number of odorants. A prime example is the human receptor OR2M3, which is specifically activated by the thiol 3-mercapto-2-methylpentan-1-ol. nih.govnih.gov Homology modeling and docking studies of OR2M3 reveal a more compact binding site compared to broadly tuned receptors. researchgate.netresearchgate.net The binding of its specific thiol agonist is stabilized by interactions with residues within transmembrane helices (TMHs) 3, 5, and 6. researchgate.net Specifically, the PHE181 residue has been shown to form a pi-sulfur interaction with the sulfur atom of the ligand. researchgate.net Given the structural similarity, it is plausible that this compound interacts with a similar constellation of amino acid residues within the binding pocket of its cognate receptor(s), with the thiol group and the acetate moiety serving as key interaction points.

| Receptor | Ligand Studied | Key Interacting Residues/Regions | Receptor Tuning | Citation |

| OR2W1 | 3-Mercaptohexyl acetate | Tyr2596.51 (H-bond) | Broad | researchgate.net |

| OR1A1 | 3-Mercaptohexyl acetate | (Agonist) | Broad | nih.govoup.com |

| OR2M3 | 3-Mercapto-2-methylpentan-1-ol | TMH3, TMH5, TMH6; PHE181 (pi-sulfur) | Narrow | researchgate.net |

Molecular Dynamic Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of ligand-receptor complexes, offering insights into the stability of binding and the conformational changes that lead to receptor activation. frontiersin.org While specific MD simulations for this compound are not available, studies on the closely related 3-mercaptohexyl acetate complexed with the broadly tuned receptor OR2W1 serve as an excellent proxy.

MD simulations performed on the 3-mercaptohexyl acetate-OR2W1 complex have been used to assess the dynamic stability of the ligand within the binding site. nih.govresearchgate.net These simulations, often initiated from the best-docked pose, show how the ligand settles into a stable conformation, maintaining key interactions, such as the hydrogen bond with Tyr259, over the simulation time. researchgate.net The accessible volume for the ligand in the binding site of a broadly tuned receptor like OR2W1 is significantly larger (e.g., 1138.07 ų) compared to that of a narrowly tuned receptor like OR2M3 (e.g., 695.26 ų), which influences the dynamics and range of ligands that can be accommodated. researchgate.net

For the narrowly tuned OR2M3 receptor, quantum mechanics/molecular mechanics (QM/MM) models have been used to study its interaction with the agonist 3-mercapto-2-methylpentan-1-ol. nih.govresearchgate.net These computational models indicate high binding affinity and help to validate the specific interactions predicted by docking studies. nih.gov Such simulations for a potential this compound-receptor complex would be expected to reveal the stability of the molecule in the binding pocket, governed by interactions involving its thiol group and acetate tail, and how these dynamics contribute to the initiation of the signaling cascade.

Structure-Activity Relationships of Mercaptoalkyl Acetates and Olfactory Perception

Structure-activity relationships (SARs) are fundamental to understanding how molecular structure translates into olfactory perception, including odor quality and detection threshold. nih.gov For homologous series of sulfur-containing compounds like mercaptoalkyl acetates, sensory properties are significantly influenced by steric factors such as carbon chain length and the presence of functional groups. researchgate.net

Studies on various homologous series of alkanethiols and their derivatives have revealed consistent trends:

Carbon Chain Length: Odor detection thresholds are not linear with chain length. For many homologous series, a minimum threshold (i.e., highest potency) is observed for compounds with five to seven carbon atoms. researchgate.net As the alkyl chain extends beyond this optimal length, the odor threshold tends to increase exponentially, suggesting a decrease in sensitivity at the receptor level. researchgate.net this compound, with its seven-carbon backbone (excluding the acetate methyl group), is situated within this potentially high-potency range.

Functional Groups: The presence and position of functional groups are critical. The thiol (-SH) group is the primary "olfactophore" responsible for the characteristic sulfurous odor. The addition of an acetate group, as in this compound, significantly modulates the odor quality, often imparting fruitier or more complex notes compared to the corresponding simple thiol. acs.org

Stereochemistry: The spatial arrangement of atoms can have a profound impact. For chiral molecules like 4-mercapto-2-heptanol and its acetyl derivatives, different stereoisomers can exhibit distinct odor thresholds and qualities. acs.org This highlights that olfactory receptors can be highly sensitive to the three-dimensional shape of the odorant molecule.

These principles suggest that the olfactory perception of this compound is a fine-tuned outcome of its specific chain length, the presence of both the mercapto and acetate groups, and its stereochemistry.

| Molecular Feature | Impact on Olfactory Perception | Citation |

| Carbon Chain Length | A minimum in odor threshold is often found for compounds with 5-7 carbon atoms. | researchgate.net |

| Functional Group (Thiol) | Primary determinant of the characteristic sulfurous odor. | researchgate.net |

| Functional Group (Acetate) | Modulates odor quality, often adding fruity notes. | acs.org |

| Stereochemistry | Different enantiomers/diastereomers can have significantly different odor thresholds and qualities. | acs.org |

Copper-Mediated Thiol Potentiation in Olfactory Receptors

A fascinating aspect of thiol olfaction is the role of metal ions, particularly copper, in modulating receptor activity. acs.org It has been hypothesized and increasingly demonstrated that certain ORs are metalloproteins, requiring metal cofactors for the sensitive detection of sulfur compounds. nih.gov

Research on the human olfactory receptor OR2M3 provides a clear model for this phenomenon. The activation of OR2M3 by its agonist, 3-mercapto-2-methylpentan-1-ol, is significantly potentiated in the presence of copper ions (Cu²⁺). nih.govresearchgate.netnih.gov This potentiation is not a universal effect; the responses of broadly tuned receptors like OR1A1 and OR2W1 to their thiol agonists (including 3-mercaptohexyl acetate) are not dependent on copper. nih.gov

The mechanism for this potentiation lies in a highly conserved, putative copper-binding motif, identified as CC/CSSH, located in TMH5 and TMH6 of responsive receptors like OR2M3. nih.govnih.gov Molecular modeling suggests that a copper ion (Cu(I)) can form a coordination complex with the thiol odorant and specific amino acid residues (Cysteines and Histidines) within the receptor's binding pocket. nih.govresearchgate.net This metal-bridged interaction is thought to stabilize the active conformation of the receptor, thereby increasing its sensitivity and efficacy. nih.govacs.org Site-directed mutagenesis studies have confirmed that mutating key residues in this motif, such as Cys241 and His244 in OR2M3, abolishes the potentiating effect of copper. nih.gov

Given that this compound is a thiol, its perception could potentially be enhanced if its cognate receptor possesses this specific copper-binding motif. This copper-mediated mechanism helps explain the exceptionally low odor thresholds observed for many volatile sulfur compounds. nih.gov

Theoretical and Computational Chemistry of 3 Mercaptoheptyl Acetate

Quantum Chemical Calculations of Molecular Conformations and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Mercaptoheptyl acetate (B1210297). These methods, such as Density Functional Theory (DFT), model the electronic structure to predict molecular geometries, conformational energies, and electronic properties. justia.comepo.orgcore.ac.uk The distribution of electron density, which dictates the molecule's reactivity and intermolecular interactions, can be mapped, highlighting electrophilic and nucleophilic regions.

The conformational landscape of 3-Mercaptoheptyl acetate is complex due to the rotational freedom around its single bonds. Quantum chemical methods can determine the potential energy surface, identifying the most stable, low-energy conformers that are likely to exist under given conditions. core.ac.uk These calculations are crucial for understanding how the molecule's shape influences its interaction with biological receptors, such as olfactory receptors.

Basic molecular and electronic properties derived from its chemical formula, C₉H₁₈O₂S, provide a foundation for these advanced calculations. nist.gov

Table 1: Basic Molecular Properties of this compound

| Property | Value |

|---|---|

| Formula | C₉H₁₈O₂S |

| Molecular Weight | 190.303 g/mol |

| IUPAC Name | 3-sulfanylheptyl acetate |

| CAS Number | 548774-80-7 |

This data is sourced from the NIST Chemistry WebBook and other chemical databases. nist.govthegoodscentscompany.com

In Silico Prediction of Chemical Reactivity and Stability

In silico methods are used to predict the chemical reactivity and stability of molecules, providing valuable information without the need for extensive laboratory experiments. For sulfur-containing compounds like this compound, understanding stability is particularly important as thiols can be prone to oxidation.

The stability of this compound is enhanced by its ester functional group when compared to its aldehyde analogue, 3-mercaptohexanal. The ester group is less susceptible to oxidation, which contributes to the molecule's longevity in various applications. Computational models can quantify this by calculating bond dissociation energies and reaction enthalpies for potential degradation pathways.

Various physicochemical properties, which can be calculated using computational tools, help predict the compound's behavior in different environments. Properties like the octanol-water partition coefficient (logP) indicate its hydrophobicity and potential to bioaccumulate, while parameters like Gibbs free energy of formation (ΔfG°) provide insight into its thermodynamic stability. chemeo.com

Table 2: Predicted Physicochemical Properties of a Related Compound, 3-Mercaptohexyl Acetate

| Property | Value | Unit | Prediction Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -190.49 | kJ/mol | Joback |

| Enthalpy of Formation (ΔfH°gas) | -420.05 | kJ/mol | Joback |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.768 | KOWWIN | |

| Log10 of Water Solubility (log10WS) | -2.72 | mol/l | WSKOW |

Note: This data is for the closely related compound 3-Mercaptohexyl acetate (CAS 136954-20-6) as a proxy, calculated using established computational methods. chemeo.com

Computational Modeling of Enzyme-Substrate Interactions in Biotransformation Pathways

Computational modeling is a powerful tool for investigating how this compound interacts with biological systems, such as enzymes involved in its formation or perception. In wine, for instance, volatile thiols are released from non-volatile precursors by yeast enzymes like β-lyases during fermentation. ulisboa.ptresearchgate.net Modeling the interaction between the precursor and the enzyme's active site can elucidate the mechanism of this biotransformation.

A practical example of this approach is seen in studies of how similar thiol-containing esters interact with olfactory receptors. Molecular docking and molecular dynamics (MD) simulations are used to model these enzyme-substrate or receptor-ligand interactions. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a receptor's active site. For example, in a study on the olfactory receptor OR2W1, docking calculations showed that the related compound 3-mercaptohexyl acetate binds by forming a hydrogen bond with the amino acid residue Tyr259. nih.govresearchgate.net

Molecular Dynamics (MD) Simulation: Following docking, MD simulations are used to observe the dynamic stability of the ligand-receptor complex over time. These simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding pocket and the strength of the interactions. Simulations of the 3-mercaptohexyl acetate-OR2W1 complex were run for nanoseconds to confirm the stability of the binding pose. nih.gov

QM/MM (Quantum Mechanics/Molecular Mechanics): For higher accuracy, a hybrid QM/MM approach can be used. In this method, the core region of the interaction (the ligand and the enzyme's active site) is treated with quantum mechanics, while the rest of the protein and solvent are treated with the less computationally expensive molecular mechanics force fields. nih.gov

Table 3: Parameters Used in a Molecular Dynamics Simulation Study of 3-Mercaptohexyl Acetate with an Olfactory Receptor

| Parameter | Description |

|---|---|

| Software | NAMD2 |

| Force Field | CHARMM36 (for MD), AMBER96 (for MM layer) |

| Quantum Method | DFT/M06-L (for QM layer) |

| Basis Set | 6-31G(d) for C, H, N, S, O atoms |

| Ensemble | NPT (Constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K |

| Simulation Time | 62 ns |

This table summarizes the computational setup used in a study to model the interaction of 3-mercaptohexyl acetate with an olfactory receptor, demonstrating a typical methodology for studying such biomolecular interactions. nih.gov

These computational techniques provide a molecular-level understanding of the binding affinity and specificity that govern the biological activity of this compound. nih.gov

Research on the Role of 3 Mercaptoheptyl Acetate in Aroma and Flavor Systems

Contribution to Complex Aroma Profiles

3-Mercaptoheptyl acetate (B1210297) is a sulfur-containing compound recognized for its significant contribution to the aroma of various food and beverage systems. Its complex and multifaceted scent profile allows it to impart a range of desirable notes, from tropical and citrus to tea-like nuances. The perception of its aroma is highly dependent on its stereochemistry, with its racemic form and individual enantiomers ((R) and (S)) presenting distinct olfactory characteristics.

The racemic mixture of 3-mercaptoheptyl acetate is described as having a relatively subtle top note with hints of peach, citrus, and tea. leffingwell.com This initial impression evolves into more lasting and valued bottom notes of the green and black tea type, alongside citrus-grapefruit and fruity-pear-peach characteristics. leffingwell.com Some evaluations of the racemate also describe it as sulfurous, sweet, and fruity. leffingwell.com

The individual enantiomers, however, offer more specific and sometimes more sought-after aroma profiles. The (S)-enantiomer, in particular, is noted for its powerful and pleasant aroma. leffingwell.com Research using chiral gas chromatography-olfactometry (GC-O) has characterized (S)-3-mercaptoheptyl acetate as possessing a distinct tropical fruit aroma, specifically reminiscent of mango and passion fruit, with additional berry, ester-like, sweet, and peppery facets. leffingwell.com While the (S)-enantiomer's taste is very close to that of the racemate, its grapefruit note is considered weaker. leffingwell.com The (R)-enantiomer is also a valuable flavoring ingredient, though it is the (S)-form that is often more appreciated for its specific tropical notes. leffingwell.com

Flavor and fragrance manufacturers highlight its effectiveness in applications for peach, grapefruit, tropical fruits, and berries, noting that it generally does not present the harsh off-notes sometimes associated with sulfur compounds. thegoodscentscompany.com It is often described as providing a "heavier" effect, influencing the body of a flavor profile more than the top notes. thegoodscentscompany.com

| Form of this compound | Reported Aroma/Flavor Descriptors | Source |

|---|---|---|

| Racemic | Peach, citrus, tea, green/black tea, grapefruit, pear, sulfurous, sweet, fruity | leffingwell.com |

| (S)-(+)-3-mercaptoheptyl acetate | Tropical fruit, mango, passion fruit, berry, ester-like, sweet, peppery | leffingwell.com |

| (R)-(-)-3-mercaptoheptyl acetate | Peach, citrus, tea, green/black tea, grapefruit, pear | leffingwell.com |

| General | Grapefruit, juicy, berry, tropical, tea, peach | thegoodscentscompany.com |

Occurrence and Impact in Fermented Beverages Research

While direct research on the occurrence of this compound in fermented beverages like wine and beer is limited, its impact can be largely inferred from extensive studies on its close structural analog, 3-mercaptohexyl acetate (3MHA). researchgate.netresearchgate.net 3MHA is a well-established key aroma compound in many wines and, more recently, in beer, responsible for characteristic tropical fruit notes. nih.govbio-conferences.org Given their structural similarities, the principles governing the formation and sensory impact of 3MHA provide a strong model for understanding the potential role of this compound.

Volatile thiols like 3MHA are not typically present in their free, aromatic form in grape juice or unhopped wort. researchgate.netmdpi.com Instead, they are released during alcoholic fermentation from non-volatile precursors present in grapes and hops. mdpi.comoenobrands.com Yeast metabolism, specifically the action of β-lyase enzymes, cleaves these precursors to liberate the free thiols. lallemandbrewing.com Subsequently, yeast can acetylate the resulting thiol alcohol (e.g., 3-mercaptohexan-1-ol, 3MH) to form its more potent acetate ester (3MHA). researchgate.netoenobrands.com This conversion is significant because the acetate form often has a much lower perception threshold and a different aroma profile, shifting from grapefruit (3MH) to passion fruit (3MHA). oenobrands.com

In wine, particularly Sauvignon Blanc, 3MHA is a crucial driver of the desirable passion fruit, grapefruit, guava, and box tree aromas. nih.govmdpi.com Its presence, even at trace concentrations (nanograms per liter), can have a profound impact on the wine's bouquet due to its extremely low odor threshold. nih.gov Research has shown that different yeast strains have varying abilities to release 3MH from its precursors and convert it to 3MHA, making yeast selection a critical tool for winemakers looking to enhance tropical fruit aromas. oenobrands.com

Similarly, in beer, hop-derived thiols are gaining recognition for their contribution to the fruity profiles of many modern styles. bio-conferences.org Studies have identified 3MH and 3MHA as important hop-derived odorants that can persist through fermentation. researchmap.jp It has been demonstrated that 3MHA is synthesized from 3MH during fermentation, and selecting yeast strains with a high conversion ability is a strategy to boost the tropical aroma impact in beer. researchgate.net

Given these findings, it is highly probable that this compound, if its precursors are present in grapes or hops, would be formed through analogous pathways during fermentation. Its contribution would likely parallel that of 3MHA, adding complexity with its characteristic tropical, citrus, and tea notes to the final beverage.

| Finding (based on 3-mercaptohexyl acetate) | Implication for Fermented Beverages | Source |

|---|---|---|

| Released from odorless precursors in grapes and hops during fermentation. | Aroma is dependent on raw materials (grape/hop variety) and fermentation process. | researchgate.netmdpi.com |

| Yeast enzymes (β-lyase) are responsible for releasing the free thiol. | Yeast strain selection is critical for modulating thiol expression. | lallemandbrewing.com |

| The acetate form (3MHA) is synthesized from its alcohol precursor (3MH) by yeast. | Can shift aroma from citrus/grapefruit notes to more intense passion fruit/tropical notes. | researchgate.netoenobrands.com |

| Contributes potent tropical fruit, passion fruit, and grapefruit aromas to wine. | A key compound for the varietal character of wines like Sauvignon Blanc. | nih.gov |

| Contributes to the fruity aroma profile of hop-forward beers. | Enhances complexity in beer, adding tropical notes alongside other hop-derived aromas. | bio-conferences.orgresearchmap.jp |

Synergistic and Antagonistic Interactions with Other Volatile Compounds in Aroma Perception

The final perceived aroma of a complex system like wine or a fruit-flavored product is rarely the sum of its individual volatile components. Instead, these compounds interact, leading to synergistic effects (where the perceived intensity is greater than the sum of the parts) or antagonistic effects (where one compound masks or suppresses the perception of another). sci-hub.boxnih.gov The sensory impact of this compound is therefore heavily influenced by the other volatile compounds present in the matrix.

Drawing again from research on the closely related 3MHA, studies in wine have revealed significant interactions between volatile thiols and other major classes of aroma compounds, such as esters. nih.gov Esters are largely responsible for the general "fruity" background aroma in young wines. mdpi.com Research has shown that the perception of tropical fruit aromas is not solely dependent on the concentration of thiols. Different combinations of esters and thiols can alter the quality of the tropical aroma, shifting it between notes like citrus, passionfruit, pineapple, and guava. nih.gov In some cases, volatile thiols on their own may impart a less desirable "earthy" or "sulfury" aroma, but in combination with specific esters, they contribute to a pleasant and distinct tropical fruitiness. nih.gov This suggests a synergistic relationship where the fruity ester base is necessary to "lift" and shape the specific character of the thiol.

These interactions are crucial in flavor formulation and winemaking. Understanding how to promote synergistic pairings (e.g., with specific fruity esters) while avoiding antagonistic ones (e.g., with reductive sulfur compounds) is key to maximizing the positive sensory contribution of potent aroma compounds like this compound. nih.govives-openscience.eu

| Interaction Type | Interacting Compounds (Inferred from Thiol Research) | Resulting Sensory Effect | Source |

|---|---|---|---|

| Synergistic | Volatile Thiols (e.g., 3MHA) + Fruity Esters | Enhances and modifies tropical fruit perception, shifting aroma from simple sulfury/earthy to complex passion fruit, guava, and pineapple notes. | nih.gov |

| Synergistic | Different Volatile Thiols (e.g., 3MH and 4MMP) | Can create new aromatic dimensions, such as the blackcurrant note in some red wines from the interaction of different thiols. | oenobrands.com |

| Antagonistic | Volatile Thiols (e.g., 3MHA) + Reductive Sulfur Compounds (e.g., Ethanethiol) | The desirable tropical and fruity notes of the varietal thiol are suppressed or masked by the negative aroma of the reductive compound. | ives-openscience.eu |

| Antagonistic | Volatile Thiols (e.g., 3MHA) + Other Aroma Compounds (e.g., Linalool) | 3MHA can reduce the 'floral' and 'muscat' character of compounds like linalool, demonstrating complex cross-modal suppression. | journals.ac.za |

Future Research Directions and Emerging Paradigms for 3 Mercaptoheptyl Acetate Research

Elucidation of Novel Biosynthetic Pathways in Diverse Organisms

A deeper understanding of the enzymatic machinery is also crucial. The role of enzymes like β-lyase, which cleaves the carbon-sulfur bond to release the volatile thiol, is well-established in yeast. omegayeast.comfrontiersin.orgmdpi.com However, the specific enzymes and their regulation in various plants that produce the precursors are less understood. bio-conferences.org Investigating the genetic and biochemical basis of these pathways in organisms beyond grapes and hops could reveal new enzymatic players and regulatory mechanisms. bio-conferences.org This knowledge will be instrumental in manipulating and enhancing the production of 3-mercaptoheptyl acetate (B1210297) in both natural and industrial settings.

Development of Advanced Biocatalytic Production Systems for Specific Enantiomers

The two enantiomers of 3-mercaptoheptyl acetate, (R) and (S), possess distinct aroma characteristics. researchgate.netleffingwell.comnih.gov The (S)-enantiomer is often described as having passion fruit and grapefruit notes, while the (R)-form can be perceived as more herbaceous. researchgate.netnih.gov This stereoisomerism presents a significant opportunity for fine-tuning aroma profiles. Consequently, a major focus of future research is the development of advanced biocatalytic systems for the production of specific enantiomers.

Current research has explored the use of enzymes like ketoreductases to produce enantiomerically pure mercaptoalkanols, which can then be acetylated to form the desired acetate. researchgate.net Future work will likely involve the discovery and engineering of novel enzymes with high stereoselectivity for the synthesis of either the (R) or (S) form of this compound. dntb.gov.uaresearchgate.net This could involve screening diverse microbial sources for new enzymes or using protein engineering techniques to modify existing enzymes for improved selectivity and efficiency. The goal is to create robust and scalable biocatalytic processes that can deliver specific enantiomers of this compound for targeted applications in the food and fragrance industries.

Table 1: Enantiomeric Aroma Profiles of 3-Mercaptoalkyl Acetates

| Compound | Enantiomer | Aroma Description | Olfactory Threshold (ng/L) |

| 3-Mercaptohexyl Acetate (3MHA) | (R) | Passion fruit | 9 |

| 3-Mercaptohexyl Acetate (3MHA) | (S) | Herbaceous, Boxwood | 2.5 |

| 3-Mercaptohexan-1-ol (3MH) | (R) | Grapefruit | 50 |

| 3-Mercaptohexan-1-ol (3MH) | (S) | Passion fruit | 60 |

| Data sourced from multiple studies. mdpi.comresearchgate.netnih.gov |

High-Throughput Screening of Microbial Strains for Enhanced Bioconversion Capabilities

The efficiency of converting non-volatile precursors into this compound varies significantly among different microbial strains. nih.govnih.gov To unlock the full aromatic potential of raw materials like malt (B15192052) and hops, future research will increasingly rely on high-throughput screening (HTS) techniques to identify superior microbial strains. nih.gov

HTS allows for the rapid and automated evaluation of large libraries of microorganisms, identifying those with enhanced bioconversion capabilities. nih.gov This can involve screening for strains with higher β-lyase activity or improved uptake of precursor molecules. nih.govmdpi.com Advances in synthetic biology and genetic engineering will also play a crucial role, enabling the creation of comprehensive microbial libraries with diverse metabolic capabilities. nih.gov By combining HTS with genetic modification, researchers can develop strains of yeast and other microorganisms specifically optimized for the production of this compound, leading to more flavorful and aromatic products. mdpi.com

Advanced Chemoinformatics and Machine Learning Applications in Aroma Prediction and Design

The relationship between a molecule's structure and its perceived aroma is incredibly complex and non-linear. nih.gov Advanced chemoinformatics and machine learning are emerging as powerful tools to navigate this complexity and predict the sensory properties of compounds like this compound. nih.govresearchgate.netunrn.edu.ar

By analyzing large datasets of chemical features and corresponding sensory data, machine learning models can be trained to predict the odor characteristics of novel molecules. nih.govbiorxiv.org These models can identify key molecular descriptors that contribute to specific aromas, such as the "fruity" or "sulfurous" notes of this compound. nih.gov This predictive power can accelerate the discovery and design of new aroma compounds with desired sensory profiles. Future research in this area will likely focus on developing more sophisticated models that can account for the nuances of odor perception and even predict the aroma of complex mixtures. acs.org

Table 2: Machine Learning in Aroma Research

| Application | Technique | Potential Benefit |

| Odor Prediction | Random Forest, Deep Neural Networks | Accurately predict the aroma profile of a molecule from its chemical structure. nih.govunrn.edu.ar |

| Structure-Odor Relationship | Chemoinformatic Feature Analysis | Identify the specific molecular features responsible for particular odors. nih.govnih.gov |

| High-Throughput Screening | Machine Learning-Guided Assays | Accelerate the discovery of novel aroma compounds and high-performing microbial strains. nih.govbiorxiv.org |

Investigating Redox Phenomena and Disulfide Forms of Mercaptoalkyl Acetates in Stability and Evolution Studies

The stability and evolution of this compound in products like wine and beer are significantly influenced by redox phenomena. nih.gov Thiols are susceptible to oxidation, which can lead to the formation of less aromatic or even off-flavor compounds. A key area of future research will be to investigate the formation of disulfide forms of mercaptoalkyl acetates and their impact on aroma stability. nih.gov

Recent studies have highlighted the importance of quantifying both the free thiol and its disulfide forms to get a complete picture of the aroma potential and evolution in a product. nih.gov The development of advanced analytical methods is crucial for this purpose. nih.gov Understanding the mechanisms of thiol oxidation and the conditions that favor the formation of disulfides will enable the development of strategies to better preserve the desirable aroma of this compound during production and storage. This includes exploring the role of antioxidants and other compounds that can influence the redox state of the product. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.